Leupeptin acid

Catalog No.
S532887
CAS No.
24125-28-8
M.F
C20H38N6O5
M. Wt
442.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leupeptin acid

CAS Number

24125-28-8

Product Name

Leupeptin acid

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C20H38N6O5

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C20H38N6O5/c1-11(2)9-15(24-13(5)27)17(28)26-16(10-12(3)4)18(29)25-14(19(30)31)7-6-8-23-20(21)22/h11-12,14-16H,6-10H2,1-5H3,(H,24,27)(H,25,29)(H,26,28)(H,30,31)(H4,21,22,23)/t14-,15-,16-/m0/s1

InChI Key

OLNJKAXRBXUBTB-JYJNAYRXSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

acetyl-L-Leu-L-Leu-L-Arg, acetyl-L-leucyl-L-leucyl-L-arginine, leupeptin acid, leupeptin acid, sulfate

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C

Description

The exact mass of the compound Leupeptin acid is 442.2904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Leupeptins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leupeptin acid, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is an organic compound produced by actinomycetes. It is primarily recognized for its role as a potent inhibitor of various proteases, including serine, cysteine, and threonine peptidases. The compound has a molecular formula of C20H38N6O5C_{20}H_{38}N_{6}O_{5} and is characterized by its ability to inhibit enzymes such as trypsin, plasmin, and cathepsin B, making it valuable in biochemical research and clinical applications .

Leupeptin acid functions as a competitive inhibitor of proteases. Its mechanism involves forming reversible complexes with the active sites of these enzymes. The compound's structure allows it to form hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex, effectively blocking substrate access. For instance, the aldehyde carbonyl group of leupeptin forms a hemiacetal bond with the side-chain oxygen of serine residues in proteases like trypsin .

Leupeptin exhibits significant biological activity as an inhibitor of several proteolytic enzymes. It has been shown to have high affinity for serine proteinases (e.g., trypsin with an inhibition constant KiK_i of approximately 3.5 nM) and cysteine proteinases (e.g., cathepsin B with KiK_i around 4.1 nM) . Its ability to inhibit these enzymes makes it particularly useful in experimental setups where protease activity could interfere with the interpretation of results, such as in cell lysate studies.

Leupeptin can be synthesized through various methods, including solid-phase peptide synthesis (SPPS). This approach allows for the construction of peptide sequences that mimic the natural compound's structure. Recent studies have explored synthesizing modified leupeptin analogues to enhance its inhibitory properties against specific proteases . Additionally, enzymatic methods may also be employed to convert precursor compounds into leupeptin acid through reduction processes .

Leupeptin acid is widely used in biochemical research to inhibit protease activity during experiments involving cell lysates or tissue extracts. Its applications include:

  • Cell Culture Studies: Preventing proteolytic degradation of proteins during extraction and analysis.
  • In Vivo Studies: Used topically for treating infections in middle and inner ear conditions .
  • Drug Development: Investigating the role of proteases in various diseases and potential therapeutic interventions .

Studies on leupeptin have focused on its interactions with different proteases. Research indicates that leupeptin binds tightly to serine and cysteine proteases, effectively inhibiting their activity. The binding modes have been characterized using structural biology techniques, revealing how leupeptin's functional groups interact with enzyme active sites . These interactions are crucial for understanding its inhibitory mechanisms and optimizing its use in research.

Leupeptin acid shares structural similarities with several other protease inhibitors. Here are some comparable compounds:

Compound NameTypeInhibition Profile
PepstatinPeptide InhibitorInhibits aspartic proteases like renin
E64Cysteine Protease InhibitorTargets cysteine proteases such as papain
AprotininSerine Protease InhibitorBroad-spectrum inhibitor affecting trypsin and plasmin
ChymostatinSerine Protease InhibitorInhibits chymotrypsin and related enzymes

Leupeptin is unique due to its broad inhibition profile across different classes of proteases (serine, cysteine, threonine), making it particularly versatile for various experimental applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Exact Mass

442.2904

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LLR

Related CAS

73655-05-7 (sulfate)

Other CAS

24125-28-8

Dates

Modify: 2024-02-18
1: Suzukake K, Hori M, Tamemasa O, Umezawa H. Purification and properties of an enzyme reducing leupeptin acid to leupeptin. Biochim Biophys Acta. 1981 Oct 13;661(2):175-81. PubMed PMID: 7295735.
2: Suzukake K, Fujiyama T, Hayashi H, Hori M, Umezawa H. Biosynthesis of leupeptin. II Purification and properties of leupeptin acid synthetase. J Antibiot (Tokyo). 1979 May;32(5):523-30. PubMed PMID: 43319.
3: Suzukake K, Takada M, Hori M, Umezawa H. Biosynthesis of leupeptin. IV. Is protein turnover in leupeptin producer cells affected by leupeptin? J Antibiot (Tokyo). 1980 Oct;33(10):1172-6. PubMed PMID: 7451369.

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